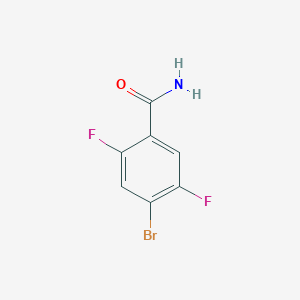

4-Bromo-2,5-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2,5-difluorobenzamide is a chemical compound with the molecular formula C7H4BrF2NO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluorobenzamide typically involves the reaction of 4-bromo-2,5-difluorobenzoic acid with ammonia or an amine. One common method includes the following steps:

Preparation of 4-Bromo-2,5-difluorobenzoic acid: This is achieved by reacting 1,4-dibromo-2,5-difluorobenzene with n-butyllithium in a dry solvent like diethyl ether at low temperatures (-78°C).

Conversion to this compound: The acid is then reacted with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride to form the amide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 4-Bromo-2,5-difluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution: Formation of various substituted benzamides.

Reduction: Formation of 4-Bromo-2,5-difluoroaniline.

Oxidation: Formation of 4-Bromo-2,5-difluorobenzoic acid.

科学的研究の応用

Pharmaceutical Applications

4-Bromo-2,5-difluorobenzamide has demonstrated considerable potential in the pharmaceutical industry, particularly in the treatment of central nervous system (CNS) disorders and cancer.

CNS Disorders

- Dopaminergic Stabilizer : The compound acts as a modulator of dopamine neurotransmission, which is crucial for treating conditions such as Alzheimer's disease. Its pharmacokinetic properties, including an ideal drug half-life and excellent efficacy, make it a promising candidate for further development in this area .

- Research Findings : Studies have indicated that compounds similar to this compound can stabilize dopamine levels in the brain, potentially alleviating symptoms associated with neurodegenerative diseases .

Anti-Cancer Properties

- Synthesis of Derivatives : this compound plays a role in synthesizing 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives. These derivatives have shown effectiveness against hyperproliferative diseases like cancer .

- Case Studies : Various studies have evaluated the efficacy of these derivatives in enzymatic and proliferation assays, showcasing their potential as anti-cancer agents .

Organic Synthesis

In organic chemistry, this compound serves as an important reagent for synthesizing complex molecules.

Reagent in Synthesis

- Versatility : The compound is utilized in coupling reactions to form more complex organic structures. Its reactivity allows for the introduction of various functional groups into target molecules .

- Applications in Laboratory Experiments : It is frequently employed as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.

Biochemical Research

The compound's interactions at the molecular level have made it a subject of interest in biochemical studies.

Data Table: Key Properties and Applications

| Property/Feature | Description |

|---|---|

| Chemical Formula | C₇H₃BrF₂O₂ |

| Role in CNS Disorders | Dopaminergic stabilizer |

| Anti-Cancer Mechanism | Synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives |

| Synthetic Applications | Reagent for organic synthesis |

| Biochemical Interactions | Modulates enzyme activity and gene expression |

作用機序

The mechanism of action of 4-Bromo-2,5-difluorobenzamide involves its interaction with specific molecular targets and pathways. It is known to modulate dopamine neurotransmission, acting as a dopaminergic stabilizer. This modulation occurs through binding to dopamine receptors and influencing their activity, which can have therapeutic effects in conditions like Alzheimer’s disease and other central nervous system disorders .

類似化合物との比較

- 4-Bromo-2,5-difluorobenzoic acid

- 4-Bromo-2,5-difluorobenzaldehyde

- 4-Bromo-2,5-difluorobenzonitrile

Comparison: 4-Bromo-2,5-difluorobenzamide is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its acid, aldehyde, and nitrile counterparts. The presence of the amide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

生物活性

4-Bromo-2,5-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H5BrF2N

- Molecular Weight : 224.02 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit various enzymes by binding to their active sites, thereby blocking their activity.

- Receptor Interaction : The compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Antiviral Activity

Research has indicated that certain benzamide derivatives exhibit antiviral properties. For instance, studies on related benzamide compounds have shown that they can significantly reduce cytoplasmic hepatitis B virus (HBV) DNA levels. This suggests that this compound may also possess similar antiviral properties through mechanisms involving the inhibition of viral nucleocapsid assembly .

Antitumor Activity

Several studies have highlighted the potential of benzamide derivatives in cancer therapy. For example, compounds structurally similar to this compound have been shown to inhibit specific kinases involved in cancer proliferation. These compounds can reverse transformed phenotypes in cell lines, indicating a potential application in treating proliferative diseases such as cancer .

Antimicrobial Activity

Recent investigations into novel benzamide derivatives have revealed promising antibacterial and antifungal properties. Compounds derived from related structures demonstrated moderate to good in vitro activity against various pathogens. The mechanism often involves interaction with key enzymes in microbial metabolism .

Case Studies

- Antiviral Study : A study focused on benzamide derivatives showed that specific compounds could inhibit HBV replication effectively. The lead compounds were found to bind selectively to the HBV core protein, promoting the formation of empty capsids which are non-infectious .

- Antitumor Research : Another study reported on a series of benzamide derivatives that inhibited RET kinase activity. Among these compounds, one demonstrated significant potency against cancer cell lines expressing RET mutations, indicating a targeted therapeutic approach .

- Antimicrobial Evaluation : A recent bioassay evaluated the antifungal effects of benzamide derivatives against Botrytis cinerea and other pathogens. Some compounds exhibited EC50 values comparable to established antifungal agents, suggesting their potential as effective treatments .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other benzamide derivatives:

特性

IUPAC Name |

4-bromo-2,5-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXQXWQSPGXPDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。